2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-5-4-9(10)12-7-8-3-1-2-6-11-8/h1-3,6,9-10,12-13H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSHIJOMJADFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol typically involves the reaction of pyridin-2-ylmethylamine with cyclobutanone. The process can be summarized as follows:
Formation of the Intermediate: Pyridin-2-ylmethylamine reacts with cyclobutanone in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate compound.
Reduction: The intermediate is then reduced to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclobutane ring or the pyridin-2-ylmethyl moiety.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the molecule.
Scientific Research Applications
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The pyridin-2-ylmethyl moiety can bind to metal ions or enzyme active sites, while the cyclobutan-1-ol portion can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include cyclobutanol- and pyridine-containing derivatives. A notable example is 3-{[2-(Butylamino)-5-(pyridin-2-yl)pyrimidin-4-yl]amino}cyclobutan-1-ol (Compound 1 in ), which shares the cyclobutanol core but incorporates a pyrimidine ring and butylamino side chain. Comparative features:
- Target Compound: Simpler structure with direct pyridine-methylamino linkage; lacks the pyrimidine ring.
- Analog (Compound 1) : Extended conjugation via pyrimidine enhances π-π stacking but increases molecular weight (MW = 354.4 g/mol vs. ~220 g/mol for the target compound).
Crystallographic and Structural Studies
Structural determination of cyclobutanol derivatives often employs X-ray crystallography with software like SHELX . The strained cyclobutane ring in the target compound may adopt puckered conformations, influencing ligand-receptor binding dynamics. In contrast, pyrimidine-containing analogs (e.g., Compound 1) exhibit planar regions that stabilize crystal packing .
Biological Activity
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol, also known as Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, is a chiral compound characterized by a cyclobutane ring with an amino group and a pyridine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.
Structural Characteristics
The compound features:
- Cyclobutane Ring : Provides a rigid structure that can influence the biological interactions.
- Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing binding affinity to various targets.
- Pyridinyl Group : Facilitates π-π interactions, which may modulate enzyme activity or receptor function.
Biological Activity Overview
The biological activity of this compound is linked to its interactions with specific molecular targets. Research indicates that this compound may exhibit:
- Antitumor Properties : Potentially effective against various cancer cell lines.
- Antimicrobial Activity : Activity against bacterial and fungal strains.
Case Studies and Research Findings
-
Antitumor Activity :
- In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) through mechanisms involving the inhibition of key protein kinases like BRAF and MEK .
- The compound’s structure allows it to act as a potential kinase inhibitor, influencing pathways critical for cancer cell proliferation.
- Antimicrobial Properties :
Comparison with Similar Compounds
The following table summarizes the structural differences and unique features of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1s,3s)-3-methyl-1-(pyridin-2-yl)cyclobutan-1-ol | Structure | Contains a methyl group instead of an amino group |
| (1s,3s)-3-(Methylamino)cyclobutan-1-ol | Structure | Features a methylamino group which alters reactivity |
These comparisons highlight how variations in substitution can lead to different biological profiles, emphasizing the importance of structural optimization in drug design.
Mechanistic Insights
The mechanism of action for this compound appears to involve:
- Binding Affinity Modulation : The amino group enhances hydrogen bonding with target proteins, while the pyridine moiety contributes to π-stacking interactions.
- Enzyme Inhibition : By targeting specific kinases involved in cell signaling pathways, the compound may effectively disrupt cancer cell proliferation and survival mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
